

Application Notes and Protocols for CPI-0610 (Pelabresib)

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Compound of Interest

Compound Name: CPI-0610 carboxylic acid

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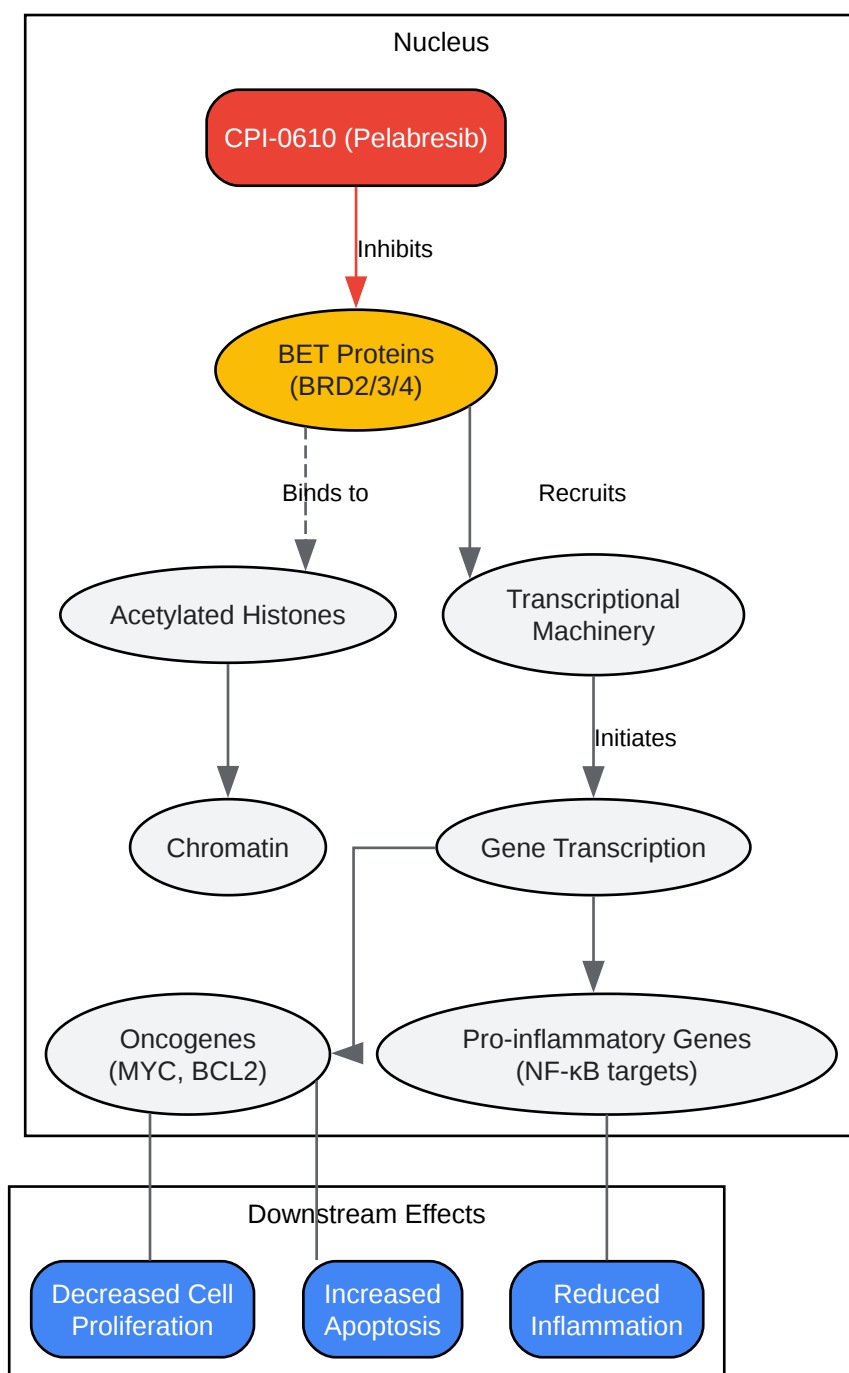
Introduction

CPI-0610, also known as pelabresib, is an investigational, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Specifically, it targets the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4.[2] By competitively binding to the acetyl-lysine binding pockets of these BET proteins, CPI-0610 disrupts their role as epigenetic "readers," thereby preventing the recruitment of transcriptional machinery to target gene promoters.[2][4] This leads to the downregulation of key oncogenes and pro-inflammatory cytokines, such as MYC, BCL-2, and those regulated by the NF- κ B and JAK-STAT signaling pathways.[5][6][7][8] CPI-0610 is currently under extensive investigation, primarily for the treatment of myelofibrosis (MF), both as a monotherapy and in combination with JAK inhibitors like ruxolitinib.[1][8][9][10]

Mechanism of Action

BET proteins are crucial for the transcription of genes involved in cell proliferation, inflammation, and oncogenesis.[2] In hematologic malignancies like myelofibrosis, the dysregulation of BET protein activity contributes to the overexpression of genes that drive the disease's pathology.[1][5] CPI-0610's inhibition of BET proteins leads to several downstream effects, including:

- Downregulation of NF- κ B Signaling: This reduces the expression of pro-inflammatory cytokines.[\[1\]](#)[\[9\]](#)[\[11\]](#)
- Suppression of MYC and BCL2: This leads to decreased cancer cell proliferation and increased apoptosis.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Modulation of JAK-STAT Signaling: While distinct from JAK inhibitors, BET inhibition can complement their effects by targeting downstream transcriptional pathways.[\[1\]](#)



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Caption: Mechanism of action of CPI-0610 (Pelabresib).

Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical in vivo efficacy of CPI-0610.

Table 1: In Vitro Potency of CPI-0610

Target	Assay Type	IC50 / EC50	Reference
BRD4-BD1	TR-FRET	39 nM	[7] [12]
MYC	Gene Expression	0.18 μ M	[7] [12]

| Multiple Myeloma Cell Lines | Cell Viability (72h) | 800-1000 nM |[\[13\]](#) |

Table 2: Preclinical In Vivo Efficacy of CPI-0610 in MV-4-11 Xenograft Model

Dosage	Administration	Duration	Tumor Growth Inhibition	Reference
30 mg/kg (once daily)	Oral	28 days	41%	[12] [14]
30 mg/kg (twice daily)	Oral	28 days	80%	[14]

| 60 mg/kg (once daily) | Oral | 28 days | 74% |[\[12\]](#)[\[14\]](#) |

Table 3: Clinical Trial Dosing and Schedule (Phase 1, Relapsed/Refractory Lymphoma)

Formulation	Dose Range	Schedule	Reference
Capsule	6 - 300 mg	Once daily, 14 days on, 7 days off	[11]

| Tablet | 125 - 225 mg | Once daily, 14 days on, 7 days off |[\[11\]](#) |

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is adapted from methodologies used in preclinical studies of CPI-0610 in multiple myeloma cell lines.[\[6\]](#)[\[7\]](#)[\[12\]](#)

Objective: To determine the effect of CPI-0610 on the viability of cancer cell lines.

Materials:

- Hematologic cancer cell lines (e.g., INA-6, MM.1S)[[7](#)]
- Appropriate cell culture medium and supplements
- CPI-0610 (Pelabresib)
- DMSO (vehicle control)
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Plating: Seed hematologic cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of CPI-0610 in DMSO. Create a serial dilution of CPI-0610 in the cell culture medium to achieve the desired final concentrations (e.g., 0-1500 nM).[[12](#)] Include a vehicle control (DMSO only) at the same final concentration as the highest CPI-0610 dose.
- Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of CPI-0610 or vehicle control.
- Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[[12](#)]
- Assay: Following incubation, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This will lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

- **Data Analysis:** Measure the luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle-treated control wells. Plot the results to determine the IC50 value.

NF-κB Reporter Assay

This protocol is designed to measure the inhibitory effect of CPI-0610 on the NF-κB signaling pathway.[\[7\]](#)

Objective: To quantify the activity of the NF-κB signaling pathway in the presence of CPI-0610.

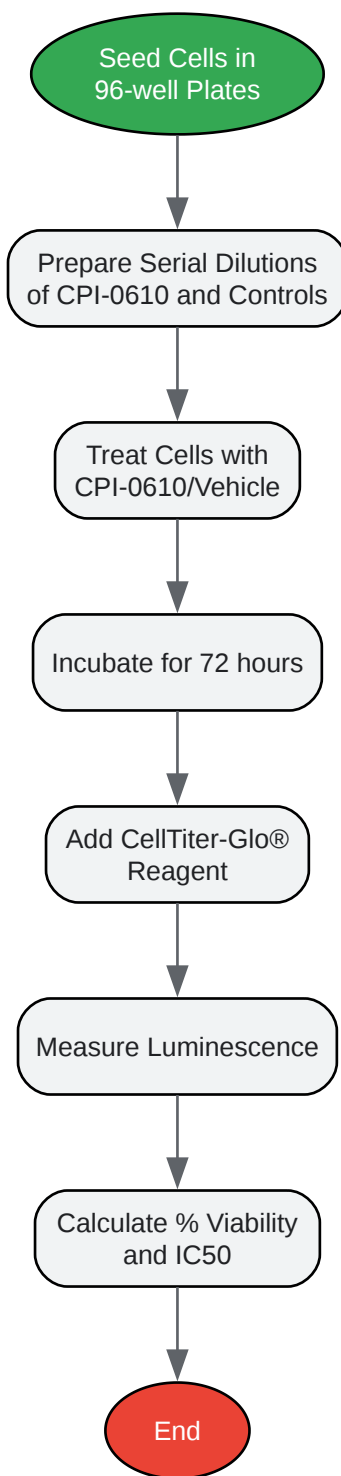
Materials:

- A cell line stably transfected with an NF-κB luciferase reporter construct.
- Appropriate cell culture medium and supplements.
- NF-κB activator (e.g., TNF-α).[\[7\]](#)
- CPI-0610 (Pelabresib).
- DMSO (vehicle control).
- 96-well plates.
- Luciferase assay system.
- Luminometer.

Procedure:

- **Cell Plating:** Seed the reporter cell line in 96-well plates.
- **Pre-treatment:** Treat the cells with various concentrations of CPI-0610 or vehicle control for a predetermined pre-incubation period.
- **Activation:** Stimulate the cells with an NF-κB activator (e.g., TNF-α) in the continued presence of CPI-0610.

- Incubation: Incubate for a period sufficient to allow for luciferase gene expression (typically 4-6 hours).
- Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
- Data Analysis: A decrease in luciferase activity in the cells treated with CPI-0610 compared to the activator-only control indicates inhibition of the NF- κ B pathway.



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Caption: Workflow for an in vitro cell viability assay.

Animal Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of CPI-0610 in a mouse xenograft model, based on preclinical studies.[\[6\]](#)[\[12\]](#)[\[14\]](#)

Objective: To assess the anti-tumor activity of CPI-0610 in a living animal model.

Materials:

- Immunodeficient mice (e.g., NOD/SCID).
- Hematologic cancer cell line for implantation (e.g., MV-4-11).[\[14\]](#)
- Matrigel (optional, for subcutaneous injection).
- CPI-0610 (Pelabresib) formulated for oral administration.
- Vehicle control for oral administration.
- Calipers for tumor measurement.

Procedure:

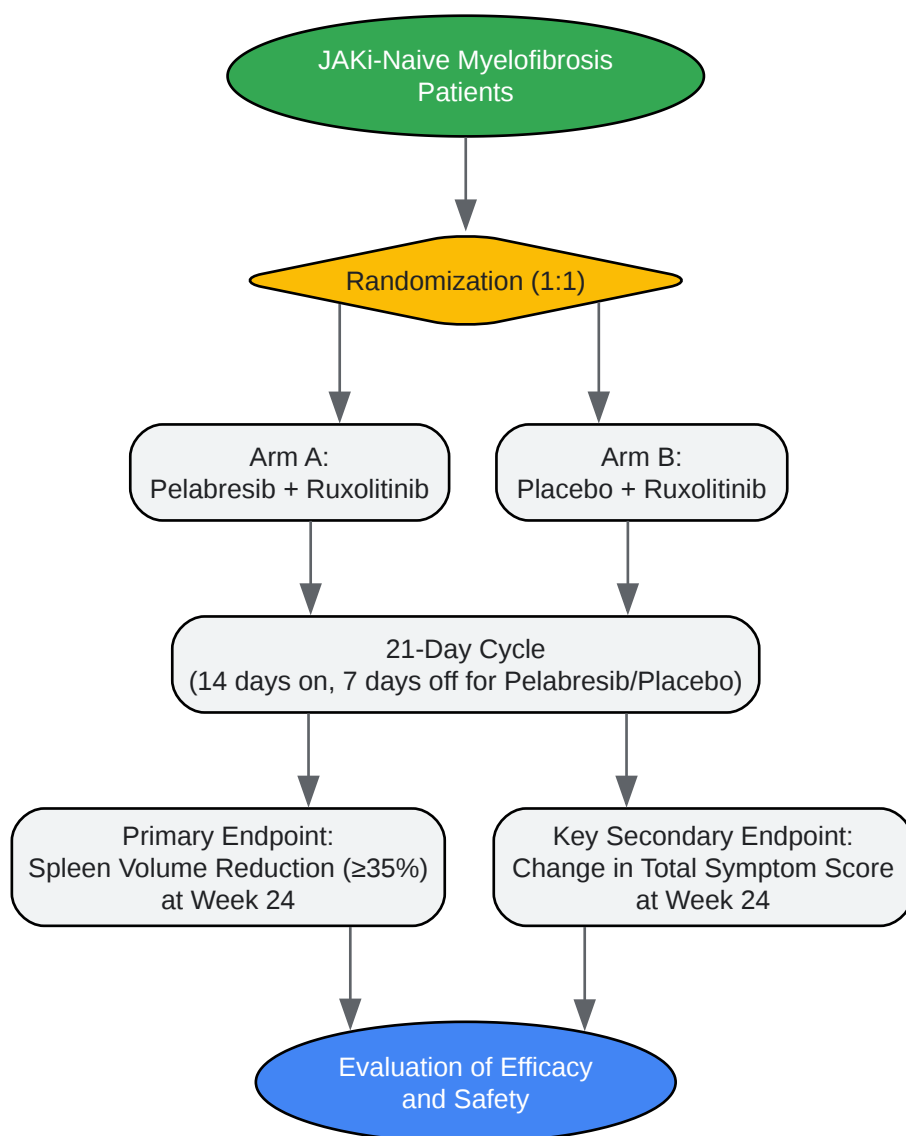
- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV-4-11) into the flank of the immunodeficient mice.
- Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment and control groups.
- Treatment Administration: Administer CPI-0610 orally at specified doses (e.g., 30-60 mg/kg) and schedules (e.g., once or twice daily).[\[12\]](#)[\[14\]](#) The control group receives the vehicle.
- Monitoring: Monitor tumor growth by measuring with calipers at regular intervals. Also, monitor the body weight of the animals as an indicator of toxicity.
- Study Endpoint: Continue treatment for a defined period (e.g., 28 days)[\[14\]](#) or until tumors in the control group reach a predetermined maximum size.

- Data Analysis: Calculate tumor growth inhibition for the treated groups compared to the control group. Analyze changes in body weight to assess toxicity.

Clinical Trial Protocol Insights (MANIFEST-2)

The MANIFEST-2 study is a Phase 3, randomized, double-blind, active-control study evaluating CPI-0610 in combination with ruxolitinib in JAK inhibitor-naïve myelofibrosis patients.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Treatment Arms:
 - Experimental: Pelabresib + Ruxolitinib[\[16\]](#)
 - Control: Placebo + Ruxolitinib[\[15\]](#)[\[16\]](#)
- Dosing Schedule:
 - Pelabresib (or placebo) is administered orally once daily for 14 consecutive days, followed by a 7-day break, constituting a 21-day cycle.[\[16\]](#)[\[17\]](#)
 - The starting dose of pelabresib is 125 mg daily.[\[17\]](#)
- Primary Endpoint: The primary endpoint is the proportion of patients achieving a $\geq 35\%$ reduction from baseline in spleen volume at week 24.[\[16\]](#)
- Key Secondary Endpoint: A key secondary endpoint is the absolute change in Total Symptom Score (TSS) at week 24.[\[16\]](#)
- Inclusion Criteria: Key inclusion criteria include age ≥ 18 years, a confirmed diagnosis of myelofibrosis, a spleen volume of $\geq 450 \text{ cm}^3$, and an ECOG performance status of ≤ 2 .[\[16\]](#)
- Exclusion Criteria: Prior treatment with any JAK or BET inhibitor for a myeloproliferative neoplasm is a key exclusion criterion.[\[16\]](#)



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Caption: Logical flow of the MANIFEST-2 Phase 3 clinical trial.

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